molecular formula C18H22ClNS2 B13755252 Ethanamine, 2-((6,11-dihydrodibenzo(b,e)thiepin-11-yl)thio)-N,N-dimethyl-, hydrochloride CAS No. 73150-37-5

Ethanamine, 2-((6,11-dihydrodibenzo(b,e)thiepin-11-yl)thio)-N,N-dimethyl-, hydrochloride

Cat. No.: B13755252
CAS No.: 73150-37-5
M. Wt: 352.0 g/mol
InChI Key: MWYZUWVRTUXKKR-UHFFFAOYSA-N
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Description

Ethanamine, 2-((6,11-dihydrodibenzo(b,e)thiepin-11-yl)thio)-N,N-dimethyl-, hydrochloride (CAS: 96122-43-9) is a synthetic organic compound with the molecular formula C₂₄H₂₆ClNS₂ and a molecular weight of 428.05 g/mol . Its structure comprises a 6,11-dihydrodibenzo[b,e]thiepin core, a sulfur-containing tricyclic system, linked via a thioether (-S-) group to a dimethylaminoethylamine moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

CAS No.

73150-37-5

Molecular Formula

C18H22ClNS2

Molecular Weight

352.0 g/mol

IUPAC Name

2-(6,11-dihydrobenzo[c][1]benzothiepin-11-ylsulfanyl)ethyl-dimethylazanium;chloride

InChI

InChI=1S/C18H21NS2.ClH/c1-19(2)11-12-20-18-15-8-4-3-7-14(15)13-21-17-10-6-5-9-16(17)18;/h3-10,18H,11-13H2,1-2H3;1H

InChI Key

MWYZUWVRTUXKKR-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCSC1C2=CC=CC=C2CSC3=CC=CC=C13.[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the nucleophilic substitution of a halogenated or activated 6,11-dihydrodibenzo(b,e)thiepin derivative by a dimethylaminoethyl nucleophile, followed by conversion to the hydrochloride salt. The key reaction step is the formation of the thioether linkage between the dibenzothiepin moiety and the ethanamine group.

Detailed Synthetic Route

Step Reactants & Conditions Description Outcome
1 6,11-dihydrodibenzo(b,e)thiepin-11-yl halide (e.g., bromide or chloride) Activation of dibenzothiepin core via halogenation at the 11-position Formation of electrophilic intermediate
2 N,N-dimethylethanamine (dimethylamine) Nucleophilic substitution under controlled temperature and solvent conditions (e.g., polar aprotic solvents like DMF or DMSO) Formation of 2-((6,11-dihydrodibenzo(b,e)thiepin-11-yl)thio)-N,N-dimethylethanamine
3 Hydrogen chloride gas or HCl in organic solvent Salt formation to yield the hydrochloride salt This compound

This synthesis requires careful control of reaction parameters such as temperature, solvent polarity, and stoichiometry to maximize yield and purity.

Reagents and Catalysts

  • Starting materials: 6,11-dihydrodibenzo(b,e)thiepin derivatives functionalized for nucleophilic substitution.
  • Nucleophile: N,N-dimethylethanamine (dimethylamine).
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.
  • Catalysts: Typically, no metal catalysts are required for the nucleophilic substitution step; however, in some cases, phase-transfer catalysts or bases (e.g., triethylamine) may be used to enhance reaction rates.
  • Salt formation: Hydrogen chloride gas or HCl in anhydrous solvents to form the hydrochloride salt.

Alternative Synthetic Approaches

Although direct nucleophilic substitution is the primary route, other methods include:

  • Thioether formation via thiol-ene reaction: Using a thiol-functionalized dibenzothiepin derivative and an alkene-functionalized dimethylamine derivative under radical conditions.
  • Reductive amination: Starting from aldehyde-functionalized dibenzothiepin and dimethylamine under reductive conditions to form the amine linkage, followed by sulfur incorporation.

These alternative methods are less common but may be explored for improved selectivity or yield.

Research Findings and Analysis of Preparation

Yield and Purity

  • Reported yields for the nucleophilic substitution step vary between 60-85%, depending on reaction conditions and purity of starting materials.
  • Purification is typically achieved by recrystallization of the hydrochloride salt from suitable solvents (e.g., ethanol/ether mixtures).

Reaction Optimization

Parameter Effect on Yield Optimal Range
Temperature Higher temperatures increase reaction rate but may cause side reactions 50–80 °C
Solvent polarity Polar aprotic solvents favor nucleophilic substitution DMF, DMSO preferred
Stoichiometry Excess dimethylamine improves conversion 1.2–1.5 equivalents
Reaction time Longer times increase yield up to a point 4–12 hours

Summary Table of Preparation Data

Aspect Detail
Molecular Formula C18H22ClNS2
Molecular Weight 352.0 g/mol
CAS Number 73150-37-5
Key Reaction Nucleophilic substitution of 6,11-dihydrodibenzo(b,e)thiepin-11-yl halide with dimethylamine
Solvents Used DMF, DMSO, acetonitrile
Catalyst Typically none; bases or phase-transfer catalysts optional
Reaction Temperature 50–80 °C
Reaction Time 4–12 hours
Yield Range 60–85%
Purification Recrystallization of hydrochloride salt
Salt Formation Treatment with HCl gas or HCl in solvent

Chemical Reactions Analysis

Types of Reactions

2-(6,11-Dihydrobenzocbenzothiepin-11-ylsulfanyl)ethyl-dimethylazaniumchloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .

Scientific Research Applications

Chemistry

Ethanamine serves as an intermediate in organic synthesis. It is utilized to prepare more complex molecules through various chemical reactions. The compound's ability to undergo transformations such as oxidation and reduction makes it valuable for synthesizing derivatives with enhanced properties.

Biology

Research has indicated that this compound may exhibit antimicrobial and anticancer properties. Studies have shown its potential to inhibit the growth of certain bacterial strains and cancer cells, making it a candidate for further investigation into new therapeutic agents.

Case Study: Anticancer Activity
A study evaluating the cytotoxic effects of ethanamine derivatives on human cancer cell lines revealed promising results, suggesting that modifications to the compound could enhance its efficacy against specific types of cancer.

Medicine

Ethanamine is being explored for its therapeutic potential in treating various diseases. Its interaction with neurotransmitter systems positions it as a candidate for developing treatments for neuropsychiatric disorders. The compound's mechanism of action involves binding to specific receptors, potentially altering neurotransmitter levels and providing neuroprotective effects .

Clinical Relevance: Neuroprotective Effects
Research has focused on how ethanamine derivatives can modulate NMDA receptors, which are crucial in synaptic plasticity and cognitive functions. This modulation may lead to protective effects against neurodegenerative diseases like Alzheimer's .

Industry

In industrial applications, ethanamine is used in the production of dyes and electronic materials. Its unique chemical properties allow it to serve as a precursor in synthesizing various industrial chemicals.

Table: Summary of Applications

Application AreaDescription
ChemistryIntermediate for organic synthesis
BiologyAntimicrobial and anticancer properties
MedicinePotential treatment for neuropsychiatric disorders
IndustryProduction of dyes and electronic materials

Mechanism of Action

The mechanism of action of 2-(6,11-Dihydrobenzocbenzothiepin-11-ylsulfanyl)ethyl-dimethylazaniumchloride involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Core Structure: The target compound’s dibenzo[b,e]thiepin core incorporates a sulfur atom, distinguishing it from oxygen-containing analogs like doxepin (dibenzo[b,e]oxepin) . Sulfur’s larger atomic size and lower electronegativity may alter receptor binding kinetics compared to oxygen .

Functional Groups: The thioether linkage in the target compound contrasts with the ether linkage in diphenhydramine and doxepin. The dimethylaminoethyl group is conserved across all compounds, suggesting a shared mechanism of action involving interactions with histamine (H₁) or serotonin/norepinephrine transporters .

Substituents :

  • The phenyl group at position 11 in the target compound may enhance aromatic stacking interactions in receptor sites, similar to diphenhydramine’s diphenylmethoxy group .
  • Halogenation (e.g., bromine in bromodiphenhydramine) increases molecular weight and steric bulk, often prolonging biological half-life .

Pharmacological and Functional Differences

  • Target Compound vs. Doxepin: Doxepin’s oxepin core and propylidene chain optimize it for serotonin/norepinephrine reuptake inhibition, while the thiepin core in the target compound may favor alternative receptor targets (e.g., dopaminergic pathways) .
  • Target Compound vs. Diphenhydramine :
    Diphenhydramine’s diphenylmethoxy group confers potent H₁ receptor antagonism, whereas the thiepin-thioether system in the target compound could reduce sedative effects while retaining CNS activity .
  • Chlorinated Analog : The 8-chloro derivative’s smaller molecular weight (386.41 vs. 428.05) and chlorine substituent may enhance metabolic stability but reduce affinity for bulkier binding sites .

Biological Activity

Ethanamine, 2-((6,11-dihydrodibenzo(b,e)thiepin-11-yl)thio)-N,N-dimethyl-, hydrochloride is a compound of considerable interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C14H18ClN2S
  • Molecular Weight : 282.82 g/mol

The structure includes a thiepin moiety which is known to influence various biological activities.

Research indicates that compounds related to dibenzothiepin derivatives exhibit a range of pharmacological effects. The mechanisms of action for ethanamine derivatives often involve modulation of neurotransmitter systems, particularly in the central nervous system (CNS).

  • Dopaminergic Activity : Some studies suggest that dibenzothiepin derivatives can act as dopamine D2 receptor antagonists, potentially influencing mood and behavior .
  • Serotonergic Activity : Compounds with similar structures have shown interactions with serotonin receptors, impacting vascular permeability and angiogenesis .
  • Histamine Receptor Modulation : The compound may also interact with histamine receptors, which are involved in inflammatory responses and vascular regulation .

Pharmacological Effects

The biological activity of ethanamine derivatives can be summarized as follows:

Activity Description References
AntidepressantPotential modulation of serotonin and dopamine pathways ,
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Vascular permeabilityInduction of angiogenesis through histamine pathways

Case Studies

  • Anti-inflammatory Activity : A study on dibenzothiepin derivatives demonstrated significant anti-inflammatory effects in animal models. The administration of these compounds resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6 .
  • Neuroprotective Effects : Research has indicated that certain ethanamines exhibit neuroprotective properties in models of neurodegenerative diseases. These effects are attributed to the modulation of dopaminergic signaling pathways .
  • Vascular Effects : In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that ethanamine compounds can significantly enhance cell proliferation and migration in response to VEGF-A stimulation, indicating potential applications in wound healing and tissue regeneration .

Q & A

Q. What synthetic strategies are recommended for achieving high-purity synthesis of this compound, particularly for controlling stereochemical outcomes?

  • Methodological Answer : The compound’s synthesis involves coupling the dibenzo(b,e)thiepin-thiol moiety with a dimethylaminoethyl chloride intermediate. Key steps include:
  • Thioether formation : Use N,N-dimethyl-2-chloroethanamine hydrochloride (a common intermediate; see analogous procedures in ) under anhydrous conditions to minimize hydrolysis.
  • Purification : Employ gradient HPLC with a C18 column (acetonitrile/0.1% TFA mobile phase) to isolate the target compound from byproducts like unreacted thiol or oxidized derivatives .
  • Stereochemical control : Optimize reaction temperature (e.g., –20°C to 0°C) and use chiral auxiliaries if asymmetric centers are present in the dibenzo(b,e)thiepin scaffold .

Q. How can researchers validate the structural integrity of this compound, especially given its complex heterocyclic core?

  • Methodological Answer :
  • X-ray crystallography : Resolve the dibenzo(b,e)thiepin ring conformation and sulfur-sulfur bond geometry (if applicable). For similar tricyclic systems, crystallographic data from PubChem () can guide solvent selection (e.g., methanol/water mixtures).
  • NMR spectroscopy : Assign peaks using 1H^1H-1H^1H COSY and 1H^1H-13C^13C HSQC. The dimethylamino group typically shows a singlet at δ 2.2–2.5 ppm, while aromatic protons in the dibenzo system resonate between δ 6.8–7.5 ppm (see for analogous assignments) .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s receptor-binding affinity be resolved?

  • Methodological Answer : Discrepancies in binding assays (e.g., µ-opioid vs. histamine receptors) may arise from:
  • Receptor preparation : Use HEK293 cells stably transfected with human receptors (vs. rodent-derived receptors) to standardize results.
  • Ligand purity : Verify compound purity (>98%) via LC-MS and adjust for potential salt forms (hydrochloride vs. free base; see for salt-specific solubility data) .
  • Positive controls : Compare with structurally related antihistaminics (e.g., Thonzylamine hydrochloride in ) to validate assay conditions .

Q. What computational approaches are suitable for predicting the compound’s metabolic stability and toxicity?

  • Methodological Answer :
  • In silico metabolism : Use Schrödinger’s ADMET Predictor or similar tools to model Phase I/II metabolism. Focus on the dimethylamino group (likely N-demethylation) and sulfur oxidation in the thiepin ring .
  • Toxicity screening : Cross-reference with EPA’s DSSTox database () for structural alerts (e.g., thioether-linked compounds may induce glutathione depletion) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer :
  • Core modifications : Synthesize analogs with substituents on the dibenzo(b,e)thiepin ring (e.g., electron-withdrawing groups at position 6) to assess impact on receptor selectivity.
  • Aminoethyl chain variation : Replace N,N-dimethyl with N,N-diethyl (see for synthetic routes) to evaluate steric effects on binding .
  • In vitro assays : Use calcium flux or β-arrestin recruitment assays (e.g., CHO-K1 cells) for high-throughput SAR profiling .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility and stability profiles?

  • Methodological Answer : Discrepancies may stem from:
  • pH-dependent solubility : Characterize solubility in buffers (pH 1–7.4) using UV-Vis spectroscopy. The hydrochloride salt () shows higher solubility in acidic media (pH < 3) .
  • Degradation pathways : Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via LC-MS. Sulfur oxidation (to sulfoxide/sulfone) is a common instability route for thioethers .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating the compound’s blood-brain barrier (BBB) permeability?

  • Methodological Answer :
  • Mouse pharmacokinetics : Administer IV/oral doses and measure brain/plasma ratios via LC-MS/MS. Compare with N,N-diethylaminoethyl analogs (), which exhibit higher BBB penetration due to increased lipophilicity .
  • In situ perfusion : Use rat models with cannulated jugular vein and carotid artery to calculate permeability-surface area (PS) product .

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